5-[(4-ethoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Description
5-[(4-ethoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21N3O4 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15320616 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-[(4-ethoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (CAS Number: 931968-46-6) is a synthetic compound that has garnered attention for its potential biological activities. The structure of this compound incorporates a 1,3-oxazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H21N3O4 with a molecular weight of 415.4 g/mol. The structural complexity includes various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H21N3O4 |
Molecular Weight | 415.4 g/mol |
CAS Number | 931968-46-6 |
Anticancer Activity
Research indicates that compounds containing the oxazole moiety exhibit significant anticancer properties. In studies involving similar compounds, cytotoxic effects were observed against various cancer cell lines. For instance, derivatives of oxazole have been shown to inhibit the growth of HeLa and HepG2 cell lines, with IC50 values indicating potent activity.
Case Study:
A related study demonstrated that a compound with a similar structure exhibited an IC50 of approximately 62.37 µg/mL against HeLa cells . Although specific data for this compound is limited, the presence of the oxazole ring suggests potential anticancer activity.
Antimicrobial Activity
The antimicrobial properties of compounds with furan and oxazole structures have been well-documented. These compounds often show effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings:
In a study focusing on similar furan derivatives, it was found that certain compounds had Minimum Inhibitory Concentration (MIC) values as low as 1.00 µg/mL against Staphylococcus aureus . While direct studies on the specific compound are scarce, the structural similarity to known active compounds suggests it may exhibit comparable antimicrobial effects.
Anti-inflammatory Activity
Compounds featuring the oxazole scaffold have also been associated with anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways.
Example:
Oxazole derivatives have been reported to reduce inflammation in various models by modulating immune responses . Although specific data on the target compound is not available, the potential for anti-inflammatory activity remains plausible based on existing literature on similar compounds.
Properties
IUPAC Name |
5-(4-ethoxyanilino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-3-28-18-9-7-17(8-10-18)26-23-21(14-25)27-24(31-23)22-12-11-20(30-22)15-29-19-6-4-5-16(2)13-19/h4-13,26H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNUMFFKLVMJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC(=C4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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